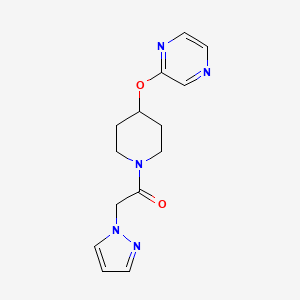
1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazolopyridine derivatives and has been found to possess several biological activities. In
Mécanisme D'action
The exact mechanism of action of 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of CDK2 and GSK-3β, which are involved in cell cycle regulation and cell proliferation. Additionally, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolic regulation.
Biochemical and Physiological Effects:
1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to possess potent anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity, which may have potential applications in the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone in lab experiments is its potent biological activity. This compound has been found to exhibit several biological activities at low concentrations, which makes it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
Several future directions for research on 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can be identified. One potential direction is to explore the potential applications of this compound in the treatment of various diseases, such as cancer, diabetes, and inflammatory diseases. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, efforts should be made to improve the solubility and bioavailability of this compound, which may enhance its potential applications in drug discovery and development.
Conclusion:
In conclusion, 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound possesses several biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities, and has been found to modulate the activity of certain enzymes and signaling pathways. While this compound has several advantages for lab experiments, such as its potent biological activity, it also has limitations, such as its low solubility in aqueous solutions. Future research on this compound should focus on exploring its potential applications in the treatment of various diseases, identifying its molecular targets, and improving its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been reported in several scientific publications. One of the most common methods involves the reaction of pyrazin-2-ol with 4-chloro-1-piperidinylmethanone in the presence of a base to yield 4-(pyrazin-2-yloxy)piperidin-1-yl)(1H-pyrazol-1-yl)methanone. This intermediate is then treated with ethyl chloroacetate to afford the final product.
Applications De Recherche Scientifique
1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been extensively studied for its potential applications in drug discovery and development. It has been found to possess several biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been shown to exhibit potent inhibitory activity against certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in the regulation of various cellular processes.
Propriétés
IUPAC Name |
1-(4-pyrazin-2-yloxypiperidin-1-yl)-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(11-19-7-1-4-17-19)18-8-2-12(3-9-18)21-13-10-15-5-6-16-13/h1,4-7,10,12H,2-3,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOYGZNTKATHJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

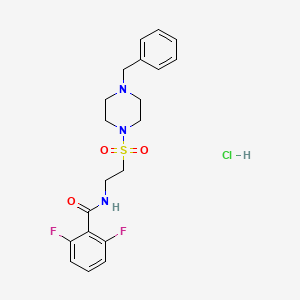

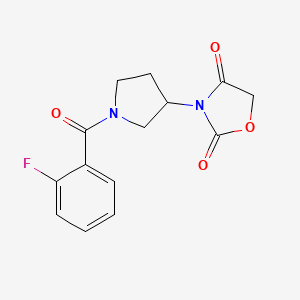
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide](/img/structure/B2396004.png)
![4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane](/img/structure/B2396005.png)

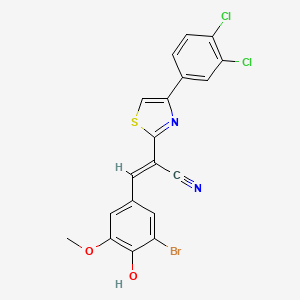
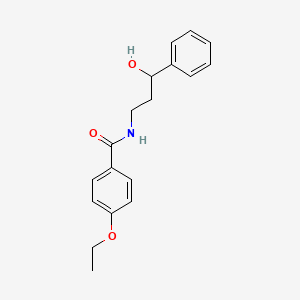
![1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B2396011.png)


![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2396014.png)
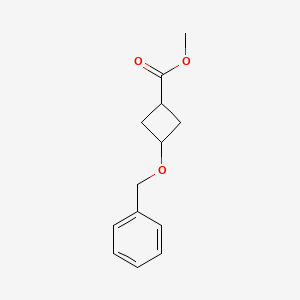
![(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2396021.png)